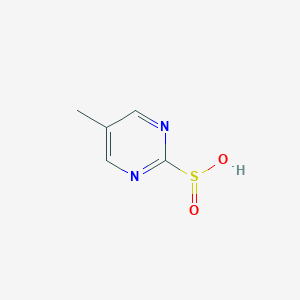

5-Methylpyrimidine-2-sulfinicacid

Description

This compound consists of a pyrimidine ring with a methyl group at position 5 and a sulfinic acid (-SO₂H) group at position 2. The sulfinic acid functional group distinguishes it from sulfur-containing analogs like sulfanyl (-SH) or sulfonic acid (-SO₃H) derivatives. Its molecular formula is C₅H₆N₂O₂S, with a molecular mass of 158.18 g/mol (calculated). The compound’s reactivity and applications likely hinge on the sulfinic acid group’s moderate acidity and nucleophilic properties, though specific data are absent in the provided materials.

Properties

Molecular Formula |

C5H6N2O2S |

|---|---|

Molecular Weight |

158.18 g/mol |

IUPAC Name |

5-methylpyrimidine-2-sulfinic acid |

InChI |

InChI=1S/C5H6N2O2S/c1-4-2-6-5(7-3-4)10(8)9/h2-3H,1H3,(H,8,9) |

InChI Key |

VMZZZZJNGSPTAX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N=C1)S(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylpyrimidine-2-sulfinic acid typically involves the sulfoxidation of 5-methylpyrimidine. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the sulfinic acid group.

Industrial Production Methods

Industrial production of 5-Methylpyrimidine-2-sulfinic acid may involve large-scale sulfoxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methylpyrimidine-2-sulfinic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert the sulfinic acid group to a sulfonic acid group.

Reduction: Reduction reactions can revert the sulfinic acid group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: 5-Methylpyrimidine-2-sulfonic acid.

Reduction: 5-Methylpyrimidine-2-thiol.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methylpyrimidine-2-sulfinic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-Methylpyrimidine-2-sulfinic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence includes three pyrimidine derivatives with functional groups at positions 2, 4, 5, or 6. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

*Calculated based on molecular formula.

Key Differences and Implications

Functional Group Diversity: Sulfinic Acid vs. Sulfanyl/Carboxylic Acid: Unlike 5-Methylpyrimidine-2-sulfinic acid, the analogs in the evidence feature sulfanyl (-SH) or carboxylic acid (-COOH) groups. Halide Substitution: The chloro group in 2-Chloro-6-methylpyrimidine-4-carboxylic acid introduces electrophilic reactivity, making it a candidate for cross-coupling reactions .

Steric and Electronic Effects :

- The cyclopentylsulfanyl group in adds steric bulk, which could hinder intermolecular interactions compared to smaller substituents like methyl or sulfinic acid.

- Methyl Positioning : Methyl groups at C-4 () vs. C-5/C-6 (hypothetical 5-Methylpyrimidine-2-sulfinic acid and ) influence electronic distribution on the pyrimidine ring, altering solubility and binding affinity in biological systems.

Molecular Mass and Solubility :

- The carboxylic acid-containing analogs () have higher molecular masses and likely better aqueous solubility than 5-Methylpyrimidine-2-sulfinic acid due to their polar functional groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.